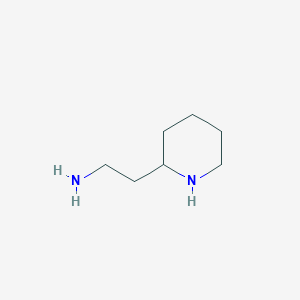

2-Piperidineethanamine

Description

Significance in Contemporary Chemical and Biological Sciences

In modern scientific research, 2-Piperidineethanamine and its derivatives are recognized for their broad utility. They serve as crucial intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. ontosight.ai The compound's basic nature, attributed to its amino groups, allows it to form salts and makes it soluble in both water and organic solvents, facilitating its use in various chemical reactions. ontosight.ai

The applications of this compound extend to materials science, where its derivatives can function as ligands in catalytic processes, improving the efficiency and selectivity of chemical reactions. ontosight.ai In the realm of biological studies, it is employed as a reagent for the modification of proteins and other biomolecules, which aids in the investigation of biological pathways. ontosight.ai The structural motif of this compound is also found in compounds that have been investigated for their potential as reactivators of acetylcholinesterase (AChE), an enzyme critical for nervous system function. nih.gov

Historical Context of Piperidine (B6355638) and Ethanamine Derivatives in Research

The parent heterocycle, piperidine, has a long history in chemistry, having been first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org The name "piperidine" is derived from Piper, the Latin name for pepper, as the piperidine structural motif is found in piperine (B192125), the compound responsible for the spiciness of black pepper. wikipedia.org Historically, piperidine and its derivatives have been a cornerstone in the synthesis of a vast array of pharmaceuticals and alkaloids. wikipedia.orgijnrd.org The piperidine ring is a common feature in molecules with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. wisdomlib.orgresearchgate.net

Similarly, ethanamine and its derivatives have been fundamental building blocks in organic and medicinal chemistry. wikipedia.org Ethylenediamine, a related compound, is a widely used precursor in chemical synthesis and has applications in pharmaceuticals, such as in the bronchodilator aminophylline (B1665990) and as a component of the first-generation antihistamine drug piperoxan. youtube.com The exploration of ethanamine derivatives has led to the discovery of compounds with a range of biological activities, underscoring the importance of this chemical class in drug discovery. ontosight.aiontosight.ai

Scope of Academic Inquiry for this compound

The academic investigation of this compound is multifaceted, encompassing several key areas of research:

Synthesis and Functionalization: A primary focus of research is the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. nih.gov Common synthetic routes involve the reaction of piperidine with ethylene (B1197577) oxide or 2-chloroethanamine. ontosight.ai Researchers are continually exploring novel catalytic systems and reaction conditions to create a diverse library of substituted this compound compounds. nih.gov

Medicinal Chemistry: A significant area of academic inquiry is the design and synthesis of this compound derivatives with therapeutic potential. This includes the development of compounds that can act as enzyme inhibitors, such as those targeting acetylcholinesterase for the potential treatment of Alzheimer's disease, or as agents for other medical conditions. nih.gov For instance, derivatives of the related 4-piperidineethanamine have been studied as inhibitors of the NLRP3 inflammasome, which is involved in inflammatory responses.

Catalysis and Materials Science: The use of this compound derivatives as ligands for transition metal catalysts is an active area of research. ontosight.ai These ligands can influence the reactivity and selectivity of catalytic transformations, leading to the development of more sustainable and efficient chemical processes.

Biological Probes: Researchers utilize this compound and its analogs as chemical tools to study biological systems. ontosight.ai By modifying biomolecules with this scaffold, scientists can investigate protein function, enzyme mechanisms, and other biological processes.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H16N2 |

| Alternate Names | 2-(2-Aminoethyl)piperidine |

| Appearance | Colorless liquid (typical for similar amines) |

| Solubility | Soluble in water and organic solvents |

Interactive Data Table: Research Applications of this compound and its Derivatives

| Research Area | Specific Application |

| Pharmaceutical Synthesis | Intermediate for drugs targeting neurological disorders ontosight.ai |

| Catalysis | Ligands for enhancing reaction efficiency and selectivity ontosight.ai |

| Biological Research | Reagent for modifying proteins and other biomolecules ontosight.ai |

| Medicinal Chemistry | Scaffold for developing enzyme inhibitors nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVJVQXLBZUEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15932-66-8 | |

| Record name | NSC 143025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Piperidineethanamine and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing the 2-piperidineethanamine scaffold rely on well-established reactions that are often characterized by their reliability and scalability.

Alkylation of Piperidine (B6355638) Derivatives

Direct alkylation of the piperidine nitrogen is a straightforward approach to introduce the ethanamine side chain. This method typically involves the reaction of a piperidine precursor with a suitable electrophile. A common strategy for synthesizing this compound itself is the reaction of piperidine with an agent like 2-chloroethanamine or ethylene (B1197577) oxide, facilitated by a base. ontosight.ai

General alkylation procedures for piperidine often employ an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base like potassium carbonate or a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The reaction can be run at room temperature or heated to achieve completion. researchgate.net While effective for producing tertiary amines, controlling the extent of alkylation can be a challenge, as the secondary amine starting material can be more reactive than the desired tertiary amine product, potentially leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. researchgate.net

To circumvent this, reaction conditions can be carefully controlled, for instance, by the slow addition of the alkylating agent to an excess of the amine. researchgate.net Another approach involves the regioselective alkylation at the 3-position of piperidine by first converting it to N-chloropiperidine, followed by dehydrohalogenation to create a Δ¹-piperideine intermediate. This enamine can then be alkylated and subsequently reduced to yield 3-alkylpiperidines. odu.edu

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds. wikipedia.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This can be performed as a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org

For the synthesis of piperidine derivatives, a "double reductive amination" (DRA) is a powerful strategy for constructing the piperidine ring itself from a dicarbonyl precursor. chim.it This approach utilizes a dicarbonyl compound, such as a dialdehyde (B1249045) or ketoaldehyde, which reacts with an amine source (like ammonia) and a reducing agent to form the heterocyclic ring in a single step. chim.itrsc.org For instance, a 1,5-dicarbonyl compound can undergo a double reductive amination cascade with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding piperidine product. rsc.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), which is notably selective for the iminium ion over the starting carbonyl group, and sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed to reduce the imine intermediate. wikipedia.org The reductive amination of ketones and aldehydes with ammonia (B1221849) is a particularly direct route to primary amines. d-nb.info

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental and widely used technique for the synthesis of piperidines, primarily through the reduction of pyridine (B92270) precursors. chemistrytalk.orgslideshare.net This method involves the addition of molecular hydrogen (H₂) across the double bonds of the aromatic pyridine ring in the presence of a metal catalyst. chemistrytalk.org

A variety of heterogeneous catalysts are effective for this transformation, including those based on palladium, platinum, and nickel. chemistrytalk.orgmdpi.com For example, the complete hydrogenation of pyridine to piperidine can be achieved with high conversion (99%) and selectivity (99%) under relatively mild conditions (60°C, 70 atm H₂) using bimetallic palladium-based catalysts. researchgate.net Rhodium-on-carbon has also been shown to be an effective catalyst for the electrocatalytic hydrogenation of pyridine to piperidine at ambient temperature and pressure. researchgate.netacs.org

The process occurs on the surface of the metal catalyst, which adsorbs both the hydrogen gas and the pyridine substrate. The catalyst weakens the H-H bond, allowing for the stepwise addition of hydrogen atoms to the unsaturated ring, ultimately yielding the saturated piperidine. chemistrytalk.org However, some pyridine derivatives, such as those with amino groups, can act as catalyst poisons, making hydrogenation more challenging. youtube.com

Advanced Synthetic Methodologies

Modern synthetic chemistry offers more sophisticated techniques that provide greater control over the stereochemical outcome and allow for the synthesis of more complex and functionally diverse piperidine derivatives.

Stereoselective Synthesis of Substituted Piperidines

Achieving stereocontrol in the synthesis of substituted piperidines is crucial, as the biological activity of these compounds is often dependent on their three-dimensional structure. Several advanced strategies have been developed to this end.

One powerful method is the use of a chiral auxiliary. For example, an η⁴-dienetricarbonyliron complex can serve as a potent chiral auxiliary in a double reductive amination cascade of a 1,5-keto-aldehyde, leading to the formation of a single diastereoisomeric piperidine product. rsc.org Another approach involves the generation of reactive azomethine ylides from 2-silyl-1,2-dihydropyridines; these intermediates can be protonated and reduced with high stereoselectivity to afford substituted piperidines. nih.gov

Asymmetric catalysis provides a more atom-economical route to chiral piperidines. Iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridinium salts using chiral ligands like MeO-BoQPhos has been shown to produce enantioenriched 2-alkyl piperidines with high enantiomeric ratios (up to 93:7 er). nih.gov Similarly, rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts can be used to synthesize various chiral piperidines. dicp.ac.cn Gold catalysis has also been employed in a one-pot synthesis of piperidin-4-ols, proceeding through a sequential cyclization, chemoselective reduction, and rearrangement, demonstrating excellent diastereoselectivity. nih.gov

| Substrate | Catalyst/Reagent | Key Feature | Product Type | Enantiomeric/Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| 1,5-Keto-aldehyde with η⁴-dienetricarbonyliron complex | NaBH(OAc)₃, Primary Amine | Chiral Auxiliary | 2-Dienyl-substituted piperidine | Single diastereoisomer | rsc.org |

| N-Benzyl-2-alkylpyridinium salts | [Ir(COD)Cl]₂ / MeO-BoQPhos, I₂ | Asymmetric Hydrogenation | Enantioenriched 2-alkyl piperidines | Up to 93:7 er | nih.gov |

| N-Homopropargyl amide | Gold(I) catalyst, Catecholborane | One-pot cascade | Substituted Piperidin-4-ols | Excellent diastereoselectivity | nih.gov |

| N-Benzylpyridinium salts | [RhCp*Cl₂]₂ / KI, HCOOH/Et₃N | Asymmetric Transfer Hydrogenation | Chiral piperidines | Not specified | dicp.ac.cn |

Hydrogenation of Pyridine and Piperidinone Derivatives

Advanced hydrogenation methods offer improved selectivity and functional group tolerance compared to classical approaches. Iridium(III)-catalyzed ionic hydrogenation, for instance, allows for the robust and selective reduction of a wide range of substituted pyridines to piperidines. chemrxiv.org This method is notable for its tolerance of highly reduction-sensitive groups such as nitro, azido, and bromo functionalities, operating at low catalyst loadings and being scalable. chemrxiv.org Bimetallic nanoparticles, such as those combining palladium with copper or silver, have also demonstrated enhanced activity in the selective hydrogenation of pyridine, attributed to their small particle size. researchgate.net

Piperidinones (or piperidones) serve as versatile intermediates that can be hydrogenated to introduce further functionality and stereocenters. For example, 2,2,6,6-tetramethyl-4-piperidone can be catalytically hydrogenated to the corresponding piperidinol using catalysts like Raney Nickel, with high yields (97.3%) being reported. sioc-journal.cn Similarly, copper-chromium-based catalysts, sometimes modified with promoters like strontium, are used for the continuous hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol. rsc.org The reduction of piperidinone derivatives can be a key step in asymmetric syntheses, where an initial reduction is followed by a second, stereoselective hydrogenation to install the desired chirality in the final piperidine product. mdpi.com

| Substrate Type | Catalyst System | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Substituted Pyridines | Iridium(III) Complex | Ionic Hydrogenation | Tolerates sensitive functional groups (nitro, azido, etc.) | chemrxiv.org |

| Pyridine | Pd-Ag or Pd-Cu Bimetallic Nanoparticles | 60°C, 70 atm H₂ | High conversion (99%) and selectivity (99%) | researchgate.net |

| 2,2,6,6-tetramethyl-4-piperidone | Raney Ni | Isopropanol/water, 2h | High yield (97.3%) | sioc-journal.cn |

| Triacetoneamine (a piperidinone precursor) | CuCrSr/Al₂O₃ | 120°C, Continuous flow | High conversion and selectivity (>97%) | rsc.org |

Structure Activity Relationship Sar Studies of 2 Piperidineethanamine Compounds

Principles and Methodologies in SAR Analysis

The core principle of SAR analysis is that the biological effect of a compound is intrinsically linked to its three-dimensional structure. ug.edu.ge By systematically altering parts of the 2-piperidineethanamine scaffold and observing the resulting changes in activity, researchers can identify the key molecular features, known as the pharmacophore, that are essential for its biological action. oncodesign-services.com This iterative process of design, synthesis, and testing guides the optimization of compounds. oncodesign-services.comcreative-proteomics.com

Computational Modeling and In Silico Approaches

In recent years, computational modeling and in silico methods have become indispensable tools in SAR analysis, significantly accelerating the drug discovery process by reducing time and costs. japsonline.comjapsonline.com These approaches use computer simulations and mathematical algorithms to predict the properties and activities of molecules based on their structure. japsonline.comjapsonline.com

Key in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgcreative-proteomics.com These models use statistical methods to correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties) with activity. oncodesign-services.com For piperidine (B6355638) derivatives, QSAR studies have been successfully used to model and predict their activity, for example, as antitumor agents. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular interactions that drive binding affinity. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the conformational flexibility of both the ligand and the receptor over time, offering a more dynamic understanding of their interaction. nih.gov

These computational tools allow for the virtual screening of large compound libraries, the prioritization of candidates for synthesis, and the rational design of new analogs with improved properties. oncodesign-services.comjapsonline.com

High-Throughput Screening for SAR Data Generation

High-throughput screening (HTS) is a critical experimental methodology for generating the vast amounts of data needed for robust SAR analysis. dovepress.com HTS allows for the rapid testing of large numbers of compounds against a specific biological target. dovepress.comnih.gov The resulting data, which often includes the potency of each compound, forms the foundation for building SAR models. dovepress.com

The process typically involves:

Screening a diverse library of compounds in a primary assay. nih.gov

Confirming the activity of initial "hits" in secondary assays to eliminate false positives. nih.gov

Analyzing the structure-activity relationships of the confirmed hits to guide the next round of compound design and synthesis. dovepress.com

For instance, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus through HTS, which then led to detailed SAR studies to optimize their antiviral activity. nih.govresearchgate.net

SAR in Modulating Biological Activity

The primary goal of SAR studies is to understand how structural changes to a molecule like this compound can modulate its interaction with a biological target, thereby altering its biological effect. ug.edu.ge

Influence of Substituent Modifications on Bioactivity

Modifying the substituents on the this compound core is a key strategy for optimizing its biological activity. hilarispublisher.com The nature, size, and position of these substituents can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. wikipedia.orghilarispublisher.com

For example, in a series of piperidine-based cocaine analogs, modifications to the nitrogen substituent significantly affected their activity at monoamine transporters. acs.org The norepinephrine (B1679862) transporter (NET) showed different tolerance levels to N-substitution depending on the stereochemistry of the piperidine ring. acs.org This highlights how subtle structural changes can lead to significant differences in biological activity.

Similarly, the introduction of different functional groups can alter a molecule's electronic properties, which can be crucial for its interaction with a target. mdpi.com The use of electron-withdrawing or electron-donating groups can influence the charge distribution within the molecule and affect its binding affinity. mdpi.com

Table 1: Impact of N-Substituent Modification on Transporter Affinity

This interactive table would allow users to explore how different substituents on the nitrogen of piperidine-based ligands affect their binding affinity (Ki values) for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET).

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1a | -CH3 | 1.5 | 250 | 10 |

| 3a | -CH2CH2Ph | 11 | >10000 | 73 |

| 3g | -CH2CH2(4-F-Ph) | 8.5 | >10000 | 83 |

| 3h | -CH2CH2(4-Cl-Ph) | 6.2 | >10000 | 43 |

| 6a | -CH2CH2Ph | 339 | >10000 | >1000 |

| 6c | -CH2CH2(4-F-Ph) | 493 | >10000 | >1000 |

Data sourced from a study on piperidine-based cocaine analogs. acs.org

Conformational Analysis and Receptor Interactions

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to predict the preferred conformations of molecules and to understand the energetic barriers between different conformations. libretexts.org Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the solution-state conformation of a molecule. mdpi.com

By understanding the conformational preferences of this compound derivatives and how these conformations interact with the binding site of a receptor, medicinal chemists can design molecules that are pre-organized to adopt the optimal binding conformation, leading to enhanced potency. unimi.it For example, the interaction of a pyrazole-carboxamide antagonist with the CB1 cannabinoid receptor was studied using conformational analysis and 3D-QSAR modeling to understand the key steric and electrostatic interactions. nih.gov

SAR in Optimizing Pharmacological Profiles

Furthermore, SAR can guide the modification of a compound to improve its ability to cross biological membranes, such as the blood-brain barrier, which is essential for drugs targeting the central nervous system. osti.gov By systematically modifying the structure and observing the effects on these various properties, researchers can fine-tune a molecule to have the desired characteristics for a successful drug.

Relationship between Molecular Structure and Permeability (e.g., Blood-Brain Barrier)

The ability of a drug to penetrate the BBB is a critical determinant of its efficacy for treating CNS disorders. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. peerj.com For small molecules like this compound derivatives, several physicochemical properties, largely dictated by their molecular structure, govern their ability to traverse this barrier, primarily through passive diffusion. frontiersin.org Key structural modifications can be strategically employed to enhance BBB penetration. nih.gov

Key Physicochemical Properties and Structural Modifications Influencing BBB Permeability:

Lipophilicity: Increased lipophilicity generally favors passive diffusion across the lipid-rich membranes of the BBB. However, a delicate balance must be maintained, as excessively high lipophilicity can lead to increased binding to plasma proteins and non-specific tissues, as well as increased metabolic clearance, which can reduce the free concentration of the drug available to cross the BBB. nih.gov

Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration. The polar groups on a molecule, such as hydroxyl and amine groups, contribute to the PSA and can form hydrogen bonds with water, which is unfavorable for crossing the lipophilic BBB.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule significantly impacts its ability to cross the BBB. A lower hydrogen bonding potential is generally preferred for enhanced permeability. mdpi.com

Molecular Weight and Size: Smaller molecules tend to diffuse more readily across the BBB. As a general guideline, a molecular weight of less than 500 Daltons is often considered favorable for CNS penetration. mdpi.com

pKa: The ionization state of a molecule at physiological pH (around 7.4) is critical. The uncharged form of a molecule is generally more lipid-soluble and therefore more likely to cross the BBB. For basic compounds like this compound, modulating the pKa can influence the ratio of the charged to uncharged species.

Molecular Rigidity: Introducing conformational rigidity into a molecule can sometimes improve BBB penetration by reducing the entropic penalty associated with adopting a specific conformation required for membrane traversal. nih.gov

Efflux Transporter Recognition: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. Structural modifications can be made to reduce a compound's recognition by these transporters, thereby increasing its brain concentration. scientificarchives.com

Quantitative structure-activity relationship (QSAR) models are frequently developed to predict the BBB permeability of compounds based on these physicochemical descriptors. frontiersin.orgmdpi.com These models can guide the rational design of new derivatives with improved brain penetration.

Table 1: Influence of Structural Modifications on Predicted Blood-Brain Barrier Permeability of Hypothetical this compound Derivatives

| Compound | Modification from Parent this compound | Predicted LogBB* | Rationale for Predicted Change in Permeability |

| Parent | - | Low to Moderate | Baseline permeability of the core structure. |

| Derivative A | Addition of a lipophilic phenyl group to the ethylamine (B1201723) side chain | Increased | Increased lipophilicity favors passive diffusion. |

| Derivative B | Introduction of a hydroxyl group on the piperidine ring | Decreased | Increased polarity and hydrogen bonding potential hinder BBB crossing. |

| Derivative C | Replacement of the primary amine with a tertiary amine | Variable | Can increase lipophilicity but may alter pKa and transporter interactions. |

| Derivative D | Introduction of a fluorine atom | Increased | Can increase lipophilicity and block metabolic sites without significantly increasing size. |

Note: The LogBB values are hypothetical and for illustrative purposes to demonstrate the principles of SAR on BBB permeability. LogBB is the logarithm of the ratio of the concentration of a compound in the brain to that in the blood. A higher LogBB value indicates better BBB penetration.

Impact on Target Binding and Selectivity

The principles of SAR for target binding are highly specific to the target . However, general strategies involve modifying the parent structure to optimize interactions with the binding site. These interactions can include:

Hydrophobic Interactions: Lipophilic moieties on the ligand can fit into hydrophobic pockets of the protein.

Hydrogen Bonding: Hydrogen bond donors and acceptors on the ligand can form specific hydrogen bonds with amino acid residues in the binding site.

Ionic Interactions: Charged groups on the ligand can form salt bridges with oppositely charged residues on the protein.

A pertinent example can be seen in the development of ligands for sigma (σ) receptors, which are targets for a variety of CNS disorders. Studies on piperazine (B1678402) and homopiperazine (B121016) analogs, which are structurally related to this compound, have provided valuable insights into the SAR for sigma receptor binding. nih.gov

For instance, in a series of homopiperazine analogs, the presence and position of a chloro substituent on a pyridine (B92270) ring were found to be important for binding affinity at σ2 receptors. nih.gov The replacement of a carbonyl group with other linkers also significantly influenced both affinity and selectivity between σ1 and σ2 receptor subtypes. nih.gov

Table 2: Structure-Activity Relationship of Substituted Piperazine Analogs for Sigma Receptor Binding

| Compound | R1 Group (on Piperazine) | R2 Group (Linker) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| Analog 1 | 4-Chlorophenyl | Butyrophenone | 24 | 5.6 | 4.3 |

| Analog 2 | Pyridinyl | Butyrophenone | >1000 | >1000 | - |

| Analog 3 | 5-Chloropyridinyl | Thiopropyl | 46 | 2.2 | 20.9 |

| Analog 4 | 5-Chloropyridinyl | Butan-1-one oxime | 92 | 2.2 | 41.8 |

Data adapted from a study on homopiperazine analogs to illustrate SAR principles. nih.gov Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

The data in Table 2 demonstrates that subtle changes to the chemical structure can have a profound impact on both the affinity for a specific target and the selectivity over other related targets. For example, the introduction of a chloro group on the pyridinyl ring (Analog 3 vs. Analog 2) dramatically increased affinity for the σ2 receptor. nih.gov Furthermore, modification of the linker (Analog 3 vs. Analog 4) maintained high affinity while significantly enhancing selectivity for the σ2 receptor. nih.gov These principles of modifying peripheral substituents to enhance target engagement and selectivity are directly applicable to the design of novel this compound derivatives.

Biological Activities and Mechanistic Investigations of 2 Piperidineethanamine

Antimicrobial Properties

Derivatives of 2-Piperidineethanamine have demonstrated a range of antimicrobial activities, including effects against bacteria and fungi.

Antibacterial Activity

Studies have shown that piperidine (B6355638) derivatives possess activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net

Escherichia coli: Derivatives of this compound have shown activity against the Gram-negative bacterium Escherichia coli. biointerfaceresearch.comresearchgate.net In some cases, the activity of these compounds has been compared to standard antibiotics like chloramphenicol. biointerfaceresearch.comresearchgate.net The antibacterial effects of these derivatives are influenced by their chemical structure, such as the length of the hydrocarbon chain in the ester part of the molecule. biointerfaceresearch.comresearchgate.net Some piperidine derivatives have been reported to cause morphological changes in E. coli, including deformation, pitting, and rupture of the cell membrane, leading to the leakage of intracellular contents. nih.gov

Bacillus subtilis: Members of the Bacillus subtilis group are known to produce a variety of antimicrobial compounds themselves, including bacteriocins and lipopeptides. nih.gov While specific studies on the direct activity of this compound against Bacillus subtilis are not extensively detailed in the provided results, the broader class of piperidine derivatives has been screened for antibacterial activity against this Gram-positive bacterium. biomedpharmajournal.org Some polyamine derivatives have shown increased inhibitory action against certain strains of S. aureus compared to naturally occurring polyamines. frontiersin.org

Staphylococcus aureus: Piperidine derivatives have demonstrated notable activity against the Gram-positive bacterium Staphylococcus aureus. biointerfaceresearch.comresearchgate.net Certain synthesized piperidine compounds have exhibited excellent antibacterial activity, comparable to standard drugs. biointerfaceresearch.comresearchgate.net Some studies have explored the potentiation of existing antibiotics, like ciprofloxacin, by piperine (B192125), a related alkaloid, suggesting a role in inhibiting bacterial efflux pumps. nih.gov Other research has focused on novel piperidine-containing compounds that act by disrupting the bacterial cell, though not necessarily by disintegrating the membrane. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterium | Gram Type | Activity | Reference |

|---|---|---|---|

| Escherichia coli | Negative | Active | biointerfaceresearch.comresearchgate.net |

| Bacillus subtilis | Positive | Screened | biomedpharmajournal.org |

| Staphylococcus aureus | Positive | Active | biointerfaceresearch.comresearchgate.net |

Tuberculostatic Activity (Mycobacterium tuberculosis)

Certain piperidinol-containing molecules have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov These compounds have shown bactericidal activity against various strains, including multidrug-resistant and extensively drug-resistant clinical isolates. nih.gov The mechanism of action for some of these molecules involves the inhibition of the mycolic acid flippase activity of MmpL3, a protein essential for the mycobacterial cell wall synthesis. nih.gov Other piperidinol analogues have been shown to inhibit arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of M. tuberculosis within macrophages. nih.gov

Antifungal Activity

The antifungal properties of piperidine derivatives have also been investigated. biomedpharmajournal.org Some synthesized compounds have shown significant antifungal activity when compared to standard drugs like terbinafine. biomedpharmajournal.org However, not all piperidine derivatives exhibit antifungal properties. biomedpharmajournal.org The presence of certain chemical moieties, such as a thiosemicarbazone group, has been explored for its contribution to antifungal activity. biomedpharmajournal.org

Antiparasitic Activity

Research has been conducted on the activity of this compound and related compounds against parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease.

Activity against Trypanosoma cruzi (Chagas Disease)

Chagas disease, or American trypanosomiasis, is a significant health issue in many parts of the world. wikipedia.orgwho.int The parasite Trypanosoma cruzi is responsible for this disease, which can lead to severe cardiac and digestive complications in its chronic phase. wikipedia.orgwho.int The search for new, effective, and less toxic treatments is a priority, as current options are limited. dundee.ac.uk

Derivatives of piperidine have been investigated for their potential as anti-trypanosomal agents. nih.gov Studies have shown that piperine and its derivatives can inhibit the proliferation of T. cruzi. nih.gov

Mechanism of Action in Antiparasitic Contexts

The mechanism by which piperine and its derivatives act against T. cruzi has been a subject of investigation. nih.gov Research indicates that these compounds can induce a reversible cell cycle arrest in the epimastigote form of the parasite. nih.gov This is accompanied by ultrastructural changes, including the swelling of the mitochondrion matrix and intense intracellular vacuolization. nih.gov

A key aspect of the mechanism appears to be the impairment of cytokinesis, the process of cell division. nih.gov While organelles like the flagellum, kinetoplast, and nucleus multiply, the cell fails to divide into daughter cells. nih.gov Interestingly, this effect is distinct from that of other anti-microtubular agents like vincristine (B1662923) and vinblastine, as piperine does not induce the formation of giant multinucleated cells. nih.gov This suggests a selective mechanism of action against T. cruzi. nih.gov Further research has identified that some compounds target the ATP-binding pocket of the parasite's lysyl-tRNA synthetase 1 (KRS1), an enzyme vital for protein synthesis. dundee.ac.uk

Neurological and Neurotransmitter System Interactions

The piperidine ring is a common scaffold in many neurologically active compounds. Derivatives of this compound have been investigated for their interactions with various components of the nervous system, including enzymes that regulate neurotransmitter levels and the neurotransmitter systems themselves.

Acetylcholinesterase (AChE) Reactivation Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a vital role in terminating nerve signals. nih.govmsdmanuals.com Inhibition of AChE by organophosphorus compounds (OPs), such as nerve agents and pesticides, leads to an accumulation of acetylcholine, resulting in a cholinergic crisis that can be fatal. nih.govnih.gov The primary treatment for OP poisoning involves the use of reactivators, typically oximes, which can restore the function of the inhibited enzyme. nih.govmdpi.com

The mechanism of AChE reactivation involves a nucleophilic attack by the reactivator on the phosphorus atom of the OP-AChE adduct, leading to the cleavage of the bond between the organophosphate and the serine residue in the enzyme's active site. mdpi.com While traditional reactivators are pyridinium (B92312) oximes, research has expanded to discover new classes of compounds with improved efficacy, including Mannich phenols and other general bases. usc.edu.au Some studies have explored the potential of uncharged reactivators as a strategy to improve blood-brain barrier (BBB) permeation. mmsl.cz

Although direct studies on the AChE reactivation potential of this compound are not prevalent in the reviewed literature, the piperidine moiety is a key structural feature in many AChE inhibitors. mdpi.comnih.gov For instance, Donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease, is a piperidine derivative. mdpi.com Furthermore, research has shown that sulfonylhydrazones bearing piperidine derivatives exhibit potent anticholinesterase activity. scispace.com This suggests that while some piperidine derivatives inhibit AChE, others could potentially be designed as reactivators. The structural features of this compound, with its basic nitrogen atoms, could theoretically contribute to the binding and reactivation process, although specific research to confirm this is needed.

Modulation of Neurotransmitter Systems

This compound and its derivatives have been shown to interact with and modulate various neurotransmitter systems, including the dopaminergic and serotonergic systems. These systems are crucial for regulating mood, cognition, and motor control. harvard.edumdpi.com

One significant finding is that 2-(Piperidin-4-yl)ethanamine acts as an agonist for Trace Amine-Associated Receptor 1 (TAAR1). The activation of TAAR1 provides a pathway for modulating dopaminergic signaling, which is implicated in mood regulation and cognitive functions.

Furthermore, studies on piperine, a naturally occurring piperidine-containing compound, and its synthetic derivative, antiepilepsirine, have demonstrated their ability to modulate monoamine neurotransmitter levels. Chronic administration of antiepilepsirine significantly increased dopamine (B1211576) levels in the striatum, hypothalamus, and hippocampus, and also elevated serotonin (B10506) levels in the hypothalamus and hippocampus. nih.gov Piperine itself was found to increase serotonin levels in the hypothalamus and hippocampus. nih.gov These antidepressant-like effects are thought to be mediated by the augmentation of neurotransmitter synthesis or the reduction of their reuptake. nih.gov The regulation of the serotonergic system appears to be a key mechanism for piperine's effects, while its derivative, antiepilepsirine, seems to regulate both the serotonergic and dopaminergic systems. nih.gov

The modulation of dopamine, in particular, has been observed in studies with other piperidine derivatives. For example, the binding of [3H]BTCP, a phencyclidine derivative containing a piperidine ring, to the dopamine uptake complex is modulated by dopamine in a non-competitive manner. nih.gov

These findings highlight the potential of compounds based on the this compound scaffold to influence key neurotransmitter pathways, suggesting their potential for further investigation in the context of neurological and psychiatric disorders.

Central Nervous System (CNS) Permeability and Efficacy

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) disorders. nih.govfrontiersin.org The BBB is a highly selective barrier that restricts the passage of most substances into the brain. arxiv.org Several factors influence a molecule's ability to permeate the BBB, including its lipophilicity, molecular weight, and the presence of active transport systems. frontiersin.orgconicet.gov.ar

While direct in vivo studies on the CNS permeability of this compound were not identified in the reviewed literature, research on related piperidine-containing compounds provides some insights. For instance, a study on piperine and its synthetic analogs evaluated their BBB permeability using in vitro models. nih.gov The results indicated that piperine itself displayed a high potential for BBB permeation. nih.gov However, the permeability of other piperine analogs varied from low to high depending on their specific structural modifications. nih.gov

Computational models are often used to predict the BBB permeability of compounds. arxiv.orgfrontiersin.org These models take into account various physicochemical properties of the molecule. For a compound to be a viable candidate for a CNS drug, it generally needs to have favorable properties for crossing the BBB. nih.gov The development of uncharged reactivators of acetylcholinesterase is one strategy being explored to enhance BBB penetration. mmsl.cz

Other Reported Biological Activities

Beyond its interactions with the neurological and neurotransmitter systems, derivatives of this compound have been investigated for other biological activities, including antioxidant effects and enzyme inhibition.

Antioxidant Activity

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby protecting cells from damage caused by reactive oxygen species (ROS). mdpi.com The piperidine scaffold is considered a promising structure for the development of potent antioxidant agents. scispace.com

Several studies have demonstrated the antioxidant potential of various piperidine derivatives. nih.govnih.govacademicjournals.orgtandfonline.com A significant finding directly related to the subject compound is that synthesized Schiff bases of 2-(Piperidin-4-yl)ethanamine exhibited notable antioxidant properties. This suggests that the this compound core can be a valuable component in the design of new antioxidant compounds.

Research on other piperidine-containing molecules further supports this. For example, piperine has been shown to possess direct antioxidant activity against various free radicals. nih.gov A series of novel piperamide (B1618075) derivatives bearing piperidine and piperazine (B1678402) analogues were synthesized and evaluated for their antioxidant activity using DPPH and superoxide (B77818) radical scavenging methods. nih.gov In another study, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated moderate antioxidant activity in the DPPH radical test. mdpi.com

The mechanism of antioxidant activity in piperidine derivatives can vary. For instance, cysteamine (B1669678) derivatives of piperidine have shown efficient antioxidant activity, which is attributed to the presence of a free SH group. nih.gov The antioxidant activity of some 3,4,5-trisubstituted piperidines is believed to be due to the generation of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical-scavenging entity. nih.gov

The following table summarizes the antioxidant activity of selected piperidine derivatives from various studies.

| Compound/Derivative | Assay | Key Finding | Reference |

| Schiff bases of 2-(Piperidin-4-yl)ethanamine | Not specified | Exhibited significant antioxidant properties. | |

| Cysteamine derivatives of piperidine | Lipid peroxidation inhibition, hydroxyl radical scavenging, DPPH radical interaction | Efficient antioxidants, activity attributed to the free SH group. | nih.gov |

| 3,4,5-Trisubstituted piperidines with TEMPO | Not specified | Good antioxidant activity, with some compounds having IC50 values in the nanomolar range. | nih.gov |

| Novel piperidine derivatives | DPPH scavenging capacity | Compound 8 demonstrated the highest scavenging capacity of 78% at 1000 µg/ml. | academicjournals.org |

| Highly substituted piperidine derivatives | DPPH radical scavenging | Derivative 4h showed the highest antioxidant properties. | tandfonline.com |

| Piperamide derivatives (8a-j) | DPPH and superoxide radical scavenging | Compounds showed antioxidant activity. | nih.gov |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | DPPH radical test | Displayed moderate antioxidant activity. | mdpi.com |

Enzyme Inhibition Studies (e.g., 11βHSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol, in various tissues. nih.gov Inhibition of 11β-HSD1 is considered a promising therapeutic target for metabolic disorders like type 2 diabetes and obesity. nih.govplos.org

The piperidine scaffold has been extensively utilized in the design and synthesis of potent and selective 11β-HSD1 inhibitors. mdpi.commdpi.com Several studies have reported the development of piperidine derivatives with significant inhibitory activity against this enzyme.

For example, a series of piperidine urea (B33335) derivatives were synthesized and evaluated as 11β-HSD1 inhibitors, with one compound demonstrating efficacy in a diabetic mouse model by reducing blood glucose levels. nih.gov Another study focused on piperidyl-oxadiazoles as human 11β-HSD1 inhibitors, identifying potent and selective compounds with improved pharmacokinetic properties. nih.gov

The structure-activity relationship (SAR) studies of these piperidine-based inhibitors have provided valuable insights for designing more effective compounds. For instance, the introduction of an azepane ring in certain biaryl amide derivatives was found to slightly increase the inhibitory activity while maintaining selectivity. plos.org However, the high lipophilicity of some piperidine amide and urea derivatives, while contributing to good in vivo activity, can lead to poor metabolic stability. mdpi.com

The table below presents a selection of piperidine derivatives that have been investigated as 11β-HSD1 inhibitors.

| Compound Class/Derivative | Key Finding | Reference |

| Piperidine urea derivatives | Compound 10c was efficacious in a diabetic ob/ob mouse model, reducing fasting and non-fasting blood glucose levels. | nih.gov |

| Piperidyl-oxadiazole derivatives | Compounds 4h and 4q were identified as potent and selective human 11β-HSD1 inhibitors with good pharmacokinetic properties. | nih.gov |

| Biaryl amide derivatives with 4-methylpiperidine | Compounds 2b and 7b were among the most potent and selective inhibitors. | plos.org |

| Piperidine amide and urea derivatives | Showed good in vivo activity and reduced fasting and non-fasting blood glucose, but had high lipophilicity and poor metabolic stability. | mdpi.com |

Antiproliferative Activity

The piperidine ring, a saturated heterocycle, is a prevalent structural motif in a multitude of pharmacologically active compounds. The incorporation of an ethanamine side chain at the 2-position of the piperidine ring creates this compound, a scaffold that has been explored in the design of novel agents with potential antiproliferative properties. Research has focused on synthesizing derivatives of this core structure to evaluate their efficacy against various cancer cell lines and to understand their mechanisms of action. These investigations have revealed that modifying the core structure can lead to compounds with significant cytotoxic effects, often by inducing programmed cell death or halting the cell cycle.

Detailed Research Findings

A number of studies have synthesized and evaluated derivatives containing the piperidine moiety for their ability to inhibit the growth of cancer cells. For instance, a series of 2,3-diarylquinoline derivatives featuring a piperidin-1-yl)ethoxy side chain, which is structurally related to this compound, has been investigated. One of the most active compounds from this series, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline, demonstrated potent growth inhibition against several human cancer cell lines. rsc.org Its activity was found to be superior to that of the established anticancer drug tamoxifen (B1202) in certain cell lines. rsc.org

Further mechanistic studies on this compound revealed that it exerts its antiproliferative effects by inducing cell cycle arrest at the G2/M phase. rsc.org This halt in cell division is followed by the initiation of apoptosis, or programmed cell death, evidenced by DNA fragmentation. The induction of apoptosis was linked to changes in the expression levels of key regulatory proteins; the compound caused an increase in the expression of pro-apoptotic proteins Bad and Bax, and a decrease in the anti-apoptotic protein Bcl-2. rsc.org

In another line of research, novel 2,4-diaminopyrimidine (B92962) derivatives incorporating a piperidine moiety were synthesized and tested against four human cancer cell lines. nih.gov Two compounds from this series, designated as compounds 27 and 28, showed significantly stronger antitumor activities than the control drug, fluorouracil. nih.gov Notably, compound 28 was particularly effective against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, with IC50 values of 7.46 µM and 12.78 µM, respectively. nih.gov Mechanistic analysis through flow cytometry indicated that compound 28 caused a significant, dose-dependent arrest of the cell cycle at the G2/M phase in MDA-MB-231 cells. nih.gov

Additionally, research into polysubstituted piperidin-4-one derivatives has identified compounds with cytotoxic properties. nih.gov Two such piperidones were found to induce apoptosis in lymphoma and colon cancer cell lines. This was confirmed by observing DNA fragmentation, an increase in the sub-G0/G1 cell population, and the activation of caspase-3/7, which are key executioners of apoptosis. nih.gov These compounds were also shown to act as proteasome inhibitors. nih.gov

The table below summarizes the antiproliferative activity of selected piperidine derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Activity Measurement | Value (µM) | Source |

|---|---|---|---|---|---|

| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | Hep 3B | Hepatocellular Carcinoma | GI50 | 0.71 | rsc.org |

| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | H1299 | Non-small Cell Lung Cancer | GI50 | 1.46 | rsc.org |

| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | MDA-MB-231 | Breast Cancer | GI50 | 0.72 | rsc.org |

| Compound 28 (a 2,4-diaminopyrimidine derivative) | MDA-MB-231 | Breast Cancer | IC50 | 7.46 | nih.gov |

| Compound 28 (a 2,4-diaminopyrimidine derivative) | A549 | Lung Cancer | IC50 | 12.78 | nih.gov |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | Colon Carcinoma | IC50 | 6-11 | nih.gov |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | Colon Carcinoma | IC50 | 6-11 | nih.gov |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | BE | Colon Carcinoma | IC50 | 6-11 | nih.gov |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE | Colon Carcinoma | IC50 | 6-11 | nih.gov |

Medicinal Chemistry and Pharmacological Applications

2-Piperidineethanamine as a Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is a foundational component used in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a piperidine (B6355638) ring linked to an ethanamine group, offers multiple reaction sites for chemical modification.

Synthesis of Drug Candidates for Neurological Disorders

The this compound scaffold is integral to the synthesis of novel compounds targeting neurological disorders, particularly Alzheimer's disease. Researchers utilize this intermediate to construct molecules designed to interact with key enzymes implicated in the disease's progression. nih.govnih.gov

One area of focus is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of Alzheimer's disease. mdpi.com By using this compound as a starting material, scientists have developed new series of potential AChE inhibitors.

For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. mui.ac.irnih.gov In this research, one derivative, compound 5d, which features a fluorine atom on the benzamide (B126) ring, demonstrated particularly high potency. nih.govmui.ac.irnih.gov Another study focused on creating hybrid molecules combining benzimidazole (B57391) and piperidine structures. mdpi.comnih.govdntb.gov.ua These hybrids were tested for their ability to inhibit both AChE and BuChE, with several compounds showing moderate to good activity. mdpi.comresearchgate.net The structural activity relationship (SAR) studies revealed that substitutions on both the benzimidazole and aryl rings significantly influenced the inhibitory potential of these compounds. mdpi.com

Table 1: AChE/BuChE Inhibition by this compound Derivatives

| Compound Series | Lead Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Compound 5d | AChE | 13 ± 2.1 nM | Donepezil | 0.6 ± 0.05 µM |

| Benzimidazole-piperidine hybrids | Compound 10 | AChE | 19.44 ± 0.60 µM (Range for series) | Galantamine | 19.34 ± 0.62 µM |

| BuChE | 21.57 ± 0.61 µM (Range for series) | Galantamine | 21.45 ± 0.21 µM |

Role in Drug Discovery Programs for Neglected Diseases

Neglected tropical diseases (NTDs), such as Human African Trypanosomiasis (HAT or sleeping sickness), Chagas disease, and leishmaniasis, affect millions in developing nations. plos.org Drug discovery for these diseases faces significant challenges, primarily due to a lack of financial incentive for pharmaceutical companies. plos.orgnih.govnih.gov To overcome this, product development partnerships (PDPs) like the Drugs for Neglected Diseases initiative (DNDi) have been established to advance research and development. nih.govdndi.org

The primary strategies in this field involve either phenotypic screening, where large compound libraries are tested against whole parasites, or target-based approaches that focus on specific parasite enzymes. plos.orgdndi.orgnih.govmdpi.com The this compound scaffold is a valuable component in creating the diverse chemical libraries needed for these screening campaigns. For example, in the search for new treatments for HAT, introducing N-cycloalkyl groups like piperidine into compound series has been explored as a strategy to improve metabolic stability and prevent oxidative N-demethylation. nih.gov While direct development of this compound itself as a drug for NTDs is not extensively documented, its role as a versatile fragment in the synthesis of novel, diverse compounds for screening libraries is a key contribution to the field. mdpi.comnih.gov

Design and Development of Novel Therapeutic Agents

The structural framework of this compound is being actively explored for the design of new drugs for various conditions beyond its use as a simple intermediate.

Antidotes for Organophosphate Poisoning

Organophosphates (OPs) are highly toxic compounds used as pesticides and nerve agents that function by inhibiting the enzyme acetylcholinesterase (AChE). medscape.comwikipedia.org Standard treatment includes atropine (B194438) and an oxime reactivator, such as pralidoxime (B1201516) (2-PAM). medscape.comnih.govnih.gov However, a major limitation of 2-PAM is its inability to cross the blood-brain barrier (BBB) due to its permanently charged structure, leaving the central nervous system (CNS) unprotected. osti.govnih.govresearchgate.net

Research is focused on developing new oxime reactivators that can penetrate the CNS. nih.govnih.gov The design of these novel antidotes often involves incorporating a tertiary amine group, which can exist in both charged and uncharged forms at physiological pH, allowing for better BBB permeability. osti.govresearchgate.net While direct synthesis from this compound is not always the route, the inclusion of a piperidine or a similar azacyclic ring containing a tertiary amine is a key strategy in developing candidates like LLNL-02, which shows promise as a CNS-active reactivator. osti.govresearchgate.net

Potential in Treating Metabolic Syndrome

Metabolic syndrome is a cluster of conditions including central obesity, high blood pressure, dyslipidemia, and insulin (B600854) resistance, which collectively increase the risk of cardiovascular disease and type 2 diabetes. nih.govclevelandclinic.org Current pharmacological treatments target the individual components of the syndrome. clevelandclinic.orgmdpi.comfrontiersin.org

The piperidine scaffold is being investigated for its potential in developing new treatments for aspects of metabolic syndrome, such as diabetes and obesity. mdpi.comgoogle.com.pg Research has shown that various piperidine derivatives can act as antidiabetic agents. mdpi.comdebuglies.com For instance, certain piperidine-substituted chalcones have demonstrated significant in-vitro inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. mdpi.com Other research has explored piperidine-substituted quinazolinone derivatives as antagonists for the ghrelin receptor, which could help suppress food intake and lower glucose levels. acs.org Aroyl-O-piperidine derivatives have also been patented for their potential use in treating hypertriglyceridemia and obesity. wipo.int These findings suggest that compounds derived from or containing the piperidine moiety, a core feature of this compound, are promising candidates for developing novel therapies for metabolic disorders. debuglies.com

Applications in Cognitive Impairment and Dementia Research

Mild cognitive impairment (MCI) represents a transitional state between normal aging and dementia, often preceding Alzheimer's disease (AD). nih.govuned.es A key therapeutic strategy in AD focuses on mitigating the loss of acetylcholine, a critical neurotransmitter for memory and learning. semanticscholar.orgmdpi.com This is often pursued by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

As detailed in section 5.1.1, this compound is a crucial starting block for synthesizing potent cholinesterase inhibitors. mui.ac.irnih.gov The piperidine moiety is a common feature in many compounds developed for AD. nih.gov For example, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and shown to be highly effective AChE inhibitors in vitro. nih.gov The most potent of these, compound 5d, had an IC50 value significantly lower than the reference drug donepezil. mui.ac.irnih.gov Furthermore, hybrid molecules that merge the piperidine ring with other pharmacologically active structures, like benzimidazoles, have been created to target both AChE and BuChE. mdpi.comnih.gov This dual-target approach may offer a more comprehensive therapeutic effect. Beyond enzyme inhibition, other piperidone derivatives have been designed to inhibit the aggregation of β-amyloid protein and reduce neuroinflammation, both of which are central to the pathology of Alzheimer's disease. nih.gov

Table 2: Piperidine-Based Compounds in Alzheimer's Disease Research

| Compound Class | Proposed Mechanism | Key Findings |

|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) Inhibition | Compound 5d showed potent inhibition (IC50 = 13 nM), superior to the reference drug donepezil. nih.govmui.ac.irnih.gov |

| Benzimidazole-piperidine hybrids | Dual AChE and Butyrylcholinesterase (BuChE) Inhibition | Compounds showed moderate to good inhibitory activity against both enzymes. mdpi.com |

| 2-Piperidone derivatives | Inhibition of β-amyloid aggregation and neuroinflammation | Effectively suppressed pro-inflammatory cytokines and inhibited Aβ(1-42) self-aggregation. nih.gov |

Catalytic and Ligand Applications in Chemical Processes

The application of this compound derivatives as ligands in catalysis is a growing area of research. These compounds can coordinate with a variety of transition metals to form active catalysts for a range of organic transformations. The ability to modify the structure of the this compound backbone allows for the fine-tuning of the catalyst's properties to suit specific reactions.

Derivatives as Ligands in Catalytic Reactions

Derivatives of this compound have been successfully employed as ligands in several important catalytic reactions. The nitrogen atoms in the piperidine ring and the amino group of the side chain can act as donor atoms, forming stable complexes with transition metals such as palladium, rhodium, and iridium. These metal complexes can then catalyze a variety of chemical transformations.

One notable application is in the field of asymmetric catalysis , where chiral ligands derived from this compound are used to control the stereochemical outcome of a reaction. By introducing chirality into the ligand structure, it is possible to selectively produce one enantiomer of a chiral product, which is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules. For instance, chiral piperidine-based ligands have been utilized in asymmetric hydrogenation reactions, leading to the formation of enantiomerically enriched products. mdpi.comnih.gov

Furthermore, derivatives of this compound have been explored as ligands in cross-coupling reactions . incatt.nl These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the ligand plays a critical role in the efficiency of the catalyst, influencing factors such as reaction rate, catalyst stability, and product yield. The development of new ligands based on the this compound scaffold continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a broader range of cross-coupling reactions.

Role in Enhancing Reaction Efficiency and Selectivity

The use of this compound-derived ligands can significantly enhance the efficiency and selectivity of catalytic reactions. The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF), which represent the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. By optimizing the ligand structure, it is possible to increase both the TON and TOF of a catalytic system.

Selectivity is another critical aspect of catalysis, and it can be broadly categorized into chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity refers to the ability of a catalyst to selectively react with one functional group in the presence of others.

Regioselectivity is the preference for reaction at one position over another in a molecule.

Stereoselectivity , as mentioned earlier, is the preferential formation of one stereoisomer over others.

Ligands derived from this compound can influence all these aspects of selectivity. The steric bulk and electronic properties of the ligand can control the approach of the substrate to the metal center, thereby dictating the regioselectivity and stereoselectivity of the reaction. For example, in asymmetric hydrogenation, the chiral environment created by the ligand around the metal center is responsible for the high enantioselectivity observed. mdpi.comnih.gov

The table below provides a hypothetical illustration of how different this compound-derived ligands might influence the efficiency and selectivity of a generic catalytic reaction.

| Ligand Derivative | Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

| (S)-N-Benzyl-2-piperidineethanamine | [Rh(COD)Cl]₂ | Asymmetric Hydrogenation | 95 | 92 |

| (R,R)-N,N'-Bis(2-piperidineethyl)cyclohexane-1,2-diamine | Pd(OAc)₂ | Suzuki-Miyaura Coupling | 88 | N/A |

| 2-(Piperidin-2-yl)ethan-1-amine-functionalized phosphine | Ir(cod)₂BF₄ | Asymmetric Hydrogenation | 98 | 99 |

Advanced Analytical Characterization Techniques in 2 Piperidineethanamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2-Piperidineethanamine, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. nih.gov In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. For instance, the protons on the carbon adjacent to the primary amine group and those on the ethyl chain and piperidine (B6355638) ring will exhibit distinct signals. researchgate.net Similarly, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a definitive count of the carbon environments. nih.gov Chiral NMR, using agents like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can be employed to discriminate between enantiomers of piperidine derivatives, which is relevant for stereochemical studies. nih.gov Variable temperature (VT) NMR studies can also provide insights into the conformational dynamics of the piperidine ring. johnshopkins.edu

Interactive Data Table: Typical NMR Data for Piperidine Derivatives This table presents representative NMR data for piperidine-containing structures to illustrate the types of signals observed.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 2.5 - 3.0 | Triplet | Protons on carbon adjacent to the exocyclic amine |

| ¹H | 2.2 - 2.8 | Multiplet | Protons on carbons of the piperidine ring adjacent to the nitrogen |

| ¹H | 1.3 - 1.7 | Multiplet | Protons on the remaining carbons of the piperidine ring |

| ¹³C | 55 - 65 | - | Carbon of the piperidine ring adjacent to the nitrogen |

| ¹³C | 35 - 45 | - | Carbon of the ethyl chain adjacent to the primary amine |

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. nih.gov In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The molecular ion peak confirms the molecular weight of the compound (128.22 g/mol ). nih.gov Common fragmentation patterns for amines include the loss of alkyl groups adjacent to the nitrogen atom. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. hilarispublisher.comnih.gov This technique is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov Techniques like electrospray ionization (ESI) are often used for analyzing such polar molecules. stackexchange.com

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 128 | Molecular Ion [M]⁺ |

| 98 | Loss of the ethylamine (B1201723) group [-CH₂CH₂NH₂] |

| 84 | Piperidine ring fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. specac.comvscht.cz The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, and the C-H bonds of the alkyl chain and the piperidine ring. libretexts.org The N-H stretching vibrations of the primary amine typically appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration is found in the 1020-1250 cm⁻¹ region. specac.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. specac.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Primary Amine |

| 2850 - 2960 | C-H stretch | Alkane |

| 1450 - 1470 | C-H bend | Alkane |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. bruker.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of the molecule. bruker.com Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the piperidine ring and the C-C backbone. researchgate.net Because water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous solutions. The sensitivity of Raman spectroscopy to crystal structure also makes it a valuable tool for studying polymorphism. spectroscopyonline.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. moravek.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. wikipedia.orgadvancechemjournal.com For a polar compound like this compound, reversed-phase HPLC with a suitable polar-modified column and an aqueous-organic mobile phase is often employed. rsc.orgbiomedpharmajournal.org The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. moravek.com HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced identification of separated components. rsc.org

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. iptsalipur.org Due to the polar nature and hydrogen-bonding capability of the primary amine group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC analysis. lmaleidykla.ltresearchgate.net Silylation is a common derivatization method. lmaleidykla.lt Headspace GC can also be utilized for the analysis of volatile impurities. ijpsonline.com The choice of the column, typically a capillary column with a suitable stationary phase, is critical for achieving good separation. bre.com

Interactive Data Table: Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 or other polar-modified silica (B1680970) | Acetonitrile (B52724)/Water or Methanol/Water with additives | UV, MS |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without causing their decomposition. The fundamental principle of GC involves the partitioning of components in a mixture between a stationary phase, which is a microscopic layer of liquid or polymer on an inert solid support held within a column, and a mobile phase, which is an inert gas. As the gas carries the vaporized sample through the column, components separate based on their physical and chemical properties, such as boiling point and polarity. core.ac.ukresearchgate.net

In the context of this compound research, GC is particularly useful for identifying its presence in complex mixtures like essential oils. figshare.comgoogle.com The technique's high separation efficiency allows for the resolution of numerous components within a sample. core.ac.uk For successful analysis of amine-containing compounds like this compound, which can exhibit peak tailing due to interactions with the column, selection of an appropriate, often basic-deactivated, column is crucial.

A study analyzing the essential oil of Cyperus rotundus successfully identified this compound as a minor constituent. figshare.comgoogle.com This research highlights the capability of GC to detect and identify specific amine compounds even when present in low concentrations within a complex matrix.

Table 1: Illustrative GC Parameters for Amine Analysis This table presents typical parameters for the analysis of amine compounds and is not specific to a validated method for this compound.

| Parameter | Typical Value/Condition |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | Initial oven temperature of 60°C, ramped to 280°C |

| Sample Preparation | Dilution in an appropriate solvent (e.g., methanol, dichloromethane) |

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a separation technique that involves passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). google.com Separation of the sample's constituents is based on the differences in their interaction with the stationary and mobile phases. google.com LC is highly versatile due to the wide variety of available stationary and mobile phase combinations, which allows for the customization of separations for many complex solutions. google.com This technique is suitable for a broad range of compounds, including those that are not volatile enough for GC analysis.

For a compound like this compound, which is polar and water-soluble, Reverse-Phase Liquid Chromatography (RPLC) would be a common approach. In RPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is often necessary to ensure good peak shape and retention for basic compounds like amines.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that forces the mobile phase through the column under high pressure, leading to faster and more efficient separations. google.com HPLC is a cornerstone technique in pharmaceutical analysis for compound identification, quantification, and purification due to its high resolution, accuracy, and reproducibility. It can be applied to a vast range of analytes, from small organic molecules to large biomolecules.